4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Overview
Description
“4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular weight of 276.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- The synthesis and computational study of 2-(4-methoxyphenyl)benzo[d]thiazole demonstrates the utility of methoxybenzaldehydes in creating complex molecules under microwave irradiation and solvent-free conditions. This process is significant for developing compounds with potential applications in materials science and pharmaceuticals (Arslan & Algül, 2007).
- Secondary amide-based linkers for solid phase organic synthesis were explored using electron-rich benzaldehyde derivatives, highlighting the role of methoxybenzaldehydes in creating secondary amines, which are crucial intermediates for various organic syntheses (Swayze, 1997).
Chemosensors
- Diphenylether-based derivatives, including 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) , exhibit selective chemosensor properties for Fe(III), showcasing the application of methoxybenzaldehydes in environmental monitoring and analytical chemistry (Sharma, Chhibber, & Mittal, 2015).
Photocatalytic Oxidations
- Methoxybenzaldehydes were used to study the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes, indicating their potential in green chemistry applications for synthesizing fine chemicals and intermediates using photocatalysis (Higashimoto et al., 2009).
Lignin Degradation Products
- The synthesis and characterization of chlorinated vanillins and syringaldehydes from lignin and humic substances part I offer insights into the degradation and utilization of biomass, highlighting the importance of methoxybenzaldehydes in understanding and exploiting lignin chemistry (Hyötyläinen & Knuutinen, 1993).
Renewable Epoxy Thermosets
- Fully renewable triphenols synthesized from lignin-derived phenols and aldehydes, including methoxybenzaldehydes , pave the way for creating sustainable materials with applications in the development of eco-friendly plastics and composites (Zhao et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMHQCVOZNYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352086 | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70205-04-8 | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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